4-Methyl-3-sulfanylideneisoindol-1-one
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Overview
Description
4-Methyl-3-sulfanylideneisoindol-1-one is a heterocyclic compound that features a sulfur atom and a methyl group attached to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-sulfanylideneisoindol-1-one typically involves the reaction of 4-methylphthalic anhydride with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-sulfanylideneisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group or the sulfur atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-Methyl-3-sulfanylideneisoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-Methyl-3-sulfanylideneisoindol-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the isoindolinone core play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methylisoindolinone: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
3-Sulfanylideneisoindolinone: Lacks the methyl group, which can affect its binding properties and reactivity.
4-Methyl-3-oxoisoindolinone: Contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.
Uniqueness
4-Methyl-3-sulfanylideneisoindol-1-one is unique due to the presence of both a sulfur atom and a methyl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
6629-81-8 |
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Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
4-methyl-3-sulfanylideneisoindol-1-one |
InChI |
InChI=1S/C9H7NOS/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) |
InChI Key |
GNOBXPYOYDRCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC2=S |
Origin of Product |
United States |
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